molecular formula C12H18ClNO4 B14573085 Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride CAS No. 61533-10-6

Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride

Cat. No.: B14573085
CAS No.: 61533-10-6
M. Wt: 275.73 g/mol
InChI Key: KOIOLCSDTPCUJD-UHFFFAOYSA-M
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Description

Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride is a synthetic organic compound that belongs to the class of morpholinium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine

Properties

CAS No.

61533-10-6

Molecular Formula

C12H18ClNO4

Molecular Weight

275.73 g/mol

IUPAC Name

methyl 2-[4-(furan-2-ylmethyl)morpholin-4-ium-4-yl]acetate;chloride

InChI

InChI=1S/C12H18NO4.ClH/c1-15-12(14)10-13(4-7-16-8-5-13)9-11-3-2-6-17-11;/h2-3,6H,4-5,7-10H2,1H3;1H/q+1;/p-1

InChI Key

KOIOLCSDTPCUJD-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C[N+]1(CCOCC1)CC2=CC=CO2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride typically involves the reaction of morpholine with appropriate reagents to introduce the furan and methoxy-oxoethyl groups. Common synthetic routes may include:

    N-Alkylation: Reacting morpholine with 2-furanylmethyl halide under basic conditions to form the N-(2-furanylmethyl)morpholine.

    Esterification: Introducing the methoxy-oxoethyl group through esterification reactions involving appropriate carboxylic acid derivatives.

    Quaternization: Finally, quaternizing the nitrogen atom with a suitable alkylating agent to form the morpholinium chloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The methoxy-oxoethyl group can be reduced to corresponding alcohols.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

    Oxidation Products: Furan-2-carboxylic acid derivatives.

    Reduction Products: 2-methoxyethanol derivatives.

    Substitution Products: Azido or cyano derivatives of the morpholinium salt.

Scientific Research Applications

Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Affecting signal transduction pathways.

    Modifying Cellular Processes: Influencing cellular metabolism and function.

Comparison with Similar Compounds

Similar Compounds

  • Morpholinium, 4-(2-furanylmethyl)-4-(2-hydroxyethyl)-, chloride
  • Morpholinium, 4-(2-thienylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride
  • Pyrrolidinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride

Uniqueness

Morpholinium, 4-(2-furanylmethyl)-4-(2-methoxy-2-oxoethyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.

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